Application: “5-Bromo-2-fluoropyridine” is used in the synthesis of heteroaromatic and aniline derivatives of piperidines .
Application: “5-Bromo-2-fluoropyridine” is also used in the synthesis of benzofurano [3,2-d]pyrimidin-2-one derived inhibitors .
Field: Pharmaceutical Chemistry
Application: “5-Bromo-2-fluoropyridine” has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2 and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
Application: “5-Bromo-2-fluoropyridine” is used in the synthesis of fluorinated pyridines .
Application: “5-Bromo-2-fluoropyridine” is used in a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
5-Bromo-6-fluoropyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on a pyridine ring. Its molecular formula is C₆H₃BrFNO₂, and it has a molecular weight of approximately 220.00 g/mol. This compound is recognized for its unique structural features, including a carboxylic acid functional group, which contributes to its reactivity and utility in various chemical applications. It appears as an off-white powder with a melting point ranging from 175 °C to 180 °C .
These reactions are pivotal in synthesizing more complex organic compounds and materials.
Research indicates that 5-Bromo-6-fluoropyridine-2-carboxylic acid exhibits biological activity, particularly in the modulation of adenosine receptors. It has been explored for its potential therapeutic applications in treating insomnia and other neurological disorders by acting as a positive allosteric modulator of adenosine A₂A receptors . Its structural characteristics may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 5-Bromo-6-fluoropyridine-2-carboxylic acid can be achieved through several methods:
These methods allow for the efficient production of this compound with high purity.
5-Bromo-6-fluoropyridine-2-carboxylic acid finds various applications in:
Interaction studies involving 5-Bromo-6-fluoropyridine-2-carboxylic acid focus on its binding affinity and efficacy at biological targets such as receptors. Research has shown that it can enhance receptor activity, indicating potential therapeutic benefits. These studies often employ techniques such as radiolabeled binding assays and functional assays to evaluate its pharmacological profile .
Several compounds share structural similarities with 5-Bromo-6-fluoropyridine-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 | Dihalogenated derivative with similar reactivity |
6-Bromo-5-fluoropicolinic acid | 53401194 | Similar halogen substitutions; differing position |
6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester | 1210419-26-3 | Methyl ester derivative; altered solubility |
5-Bromo-6-fluoropyridine-2-carboxylic acid is unique due to its specific arrangement of bromine and fluorine substituents at the 6th and 5th positions respectively, which influences its chemical reactivity and biological activity differently compared to other similar compounds. This distinct positioning allows for varied interactions with biological targets and facilitates unique synthetic pathways that are not available to other derivatives.